molecular formula C23H17NO2S B8500462 2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile CAS No. 59584-44-0

2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile

Cat. No. B8500462
CAS RN: 59584-44-0
M. Wt: 371.5 g/mol
InChI Key: SAPUXRIXWUMLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H17NO2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59584-44-0

Product Name

2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile

Molecular Formula

C23H17NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H17NO2S/c24-18-23(27(25,26)22-9-5-2-6-10-22)17-21-15-13-20(14-16-21)12-11-19-7-3-1-4-8-19/h1-17H

InChI Key

SAPUXRIXWUMLBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.48 g (20 mmole) of the triphenylphosphonium bromide of Example 1 c) were dissolved in 200 ml of absolute dimethylformamide at 70° C, by stirring and under an atmosphere of nitrogen. After the mixture had cooled to 30° to 35° C, 2.24 g (20 mmole) of potassium-tert. butylate were introduced and the whole was stirred again for 5 minutes. The solution of 2.12 g (20 mmole) of benzaldehyde in 20 ml of absolute dimethylformamide was added dropwise within 10 minutes to the violet solution and the whole was further heated for 4 hours to 100° C under an atmosphere of nitrogen. After cooling, the potassium bromide separated was filtered off with suction and the dimethylformamide was eliminated by destillation on a rotary vaporator and under a vacuum produced by a water jet. The residue was combined with 200 ml of hot ethanol. After cooling, 4.65 g of weakly yellow crystals of 1-(stilbene-4-yl)-2-cyano-2-phenylsulfonylethylene having a melting point of 179° to 183° C (corresponding to a yield of 63% of the theory), were obtained. ##STR17##
Quantity
12.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium-tert. butylate
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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